Mildiomycin

Description

Properties

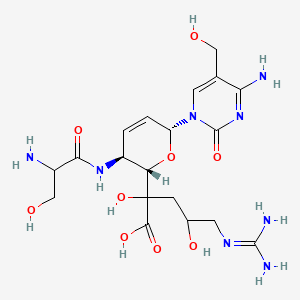

Molecular Formula |

C19H30N8O9 |

|---|---|

Molecular Weight |

514.5 g/mol |

IUPAC Name |

2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid |

InChI |

InChI=1S/C19H30N8O9/c20-10(7-29)15(31)25-11-1-2-12(27-5-8(6-28)14(21)26-18(27)34)36-13(11)19(35,16(32)33)3-9(30)4-24-17(22)23/h1-2,5,9-13,28-30,35H,3-4,6-7,20H2,(H,25,31)(H,32,33)(H2,21,26,34)(H4,22,23,24)/t9?,10?,11-,12+,13-,19?/m0/s1 |

InChI Key |

QKJJCZYFXJCKRX-AMYGDCFASA-N |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]([C@H]1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO |

Canonical SMILES |

C1=CC(OC(C1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO |

Synonyms |

mildiomycin |

Origin of Product |

United States |

Foundational & Exploratory

Mildiomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptoverticillium rimofaciens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin is a peptidyl nucleoside antibiotic first isolated in 1978 from the fermentation broth of Streptoverticillium rimofaciens. It exhibits potent activity against powdery mildew on various plants, functioning through the inhibition of protein synthesis. Structurally, it is a water-soluble, basic compound characterized by a unique 5-hydroxymethyl cytosine moiety, a modified arginine side chain, and a serine residue. This technical guide provides a comprehensive overview of the discovery, isolation, fermentation, purification, and characterization of this compound, intended to serve as a valuable resource for researchers in natural product discovery and development.

Discovery and Producing Organism

This compound was first discovered as a secondary metabolite produced by the actinomycete strain B-98891, which was identified as Streptoverticillium rimofaciens[1][2]. This microorganism is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales, a group renowned for its prolific production of bioactive compounds, including a majority of clinically used antibiotics[3]. The producing strain, Streptoverticillium rimofaciens ZJU5119, has been a subject of further study for the production of this compound and its analogues[4][5].

Biological Activity and Mechanism of Action

This compound demonstrates significant and selective activity against various species of powdery mildew, making it a valuable agent in agriculture. Its antimicrobial spectrum on agar media is relatively weak against most fungi and bacteria, though it does show inhibitory effects against some Mycobacterium and Rhodotorula species. The primary mechanism of action of this compound is the inhibition of protein synthesis. Studies have shown that it selectively blocks the peptidyl-transferase center in ribosomes, thereby halting peptide chain elongation.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptoverticillium rimofaciens. While the originally reported fermentation protocols are not detailed in the available literature, subsequent studies on the production of a cytosine-substituted this compound analogue (MIL-C) by S. rimofaciens ZJU 5119 provide valuable insights into medium optimization.

Fermentation Medium Composition

Optimization studies have shown that a combination of complex carbon and nitrogen sources is beneficial for the production of this compound analogues. The data from these studies can be extrapolated to suggest favorable conditions for this compound production.

Table 1: Optimized Medium Composition for this compound Analogue (MIL-C) Production

| Component | Optimized Concentration (g/L) |

| Glucose | 18.7 |

| Rice Meal | 64.8 |

| Peanut Cake Meal | 65.1 |

| NH₄NO₃ | (Presence beneficial) |

Note: This optimized medium resulted in a 3.8-fold increase in the production of the cytosine-substituted this compound analogue (MIL-C), reaching a concentration of 1336.5 mg/L compared to 350.0 mg/L in the un-optimized medium.

Experimental Protocol: Fermentation of Streptoverticillium rimofaciens

The following is a generalized protocol for the fermentation of Streptoverticillium rimofaciens for this compound production, based on common practices for actinomycete fermentation and insights from MIL-C production studies.

-

Strain Maintenance: Maintain Streptoverticillium rimofaciens on a suitable agar slant medium.

-

Seed Culture Preparation:

-

Inoculate a loopful of spores/mycelia from the slant into a flask containing a seed culture medium.

-

Incubate the seed culture on a rotary shaker at appropriate temperature and agitation for a specified period to achieve sufficient biomass.

-

-

Production Culture:

-

Transfer an aliquot of the seed culture to a production-scale fermenter containing the optimized fermentation medium (refer to Table 1 for a potential starting point).

-

Maintain the fermentation under controlled conditions of temperature, pH, aeration, and agitation for a period of 7 to 10 days.

-

-

Monitoring:

-

Periodically sample the fermentation broth to monitor cell growth, pH, and this compound concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Isolation and Purification of this compound

This compound is a water-soluble, basic antibiotic. Its purification from the fermentation broth is achieved through a multi-step process involving ion-exchange and adsorption chromatography.

Experimental Workflow for this compound Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocol: this compound Extraction and Purification

The following is a generalized protocol for the extraction and purification of this compound from the fermentation broth.

-

Harvesting and Clarification:

-

At the end of the fermentation, harvest the broth and separate the mycelia from the supernatant by centrifugation or filtration. The this compound is present in the supernatant.

-

-

Cation-Exchange Chromatography (Capture Step):

-

Adjust the pH of the clarified supernatant to a suitable range to ensure a positive charge on the this compound molecule.

-

Load the supernatant onto a cation-exchange resin column (e.g., Dowex 50WX8) that has been pre-equilibrated with a buffer of the same pH.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound this compound using a buffer with a higher pH or an increasing salt concentration gradient.

-

-

Adsorption Chromatography (Polishing Step):

-

Pool the active fractions from the ion-exchange chromatography.

-

Apply the pooled fractions to an adsorption chromatography column (e.g., activated carbon or a suitable resin).

-

Wash the column with water to remove salts and other polar impurities.

-

Elute the this compound using an appropriate organic solvent system (e.g., aqueous acetone or methanol).

-

-

Concentration and Lyophilization:

-

Concentrate the purified fractions under reduced pressure.

-

Lyophilize the concentrated solution to obtain pure this compound as a solid.

-

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined through a combination of chemical degradation and spectroscopic analysis, including UV, NMR, and mass spectrometry.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₃₀N₈O₉·H₂O |

| Appearance | White powder |

| Solubility | Water-soluble |

| UV λmax (in H₂O) | 271 nm |

| Key Structural Features | 5-hydroxymethyl cytosine, modified arginine, serine |

This compound Biosynthesis

The biosynthetic gene cluster for this compound in Streptoverticillium rimofaciens has been identified and several key enzymes have been characterized. The pathway involves the modification of a cytosine nucleotide and its subsequent glycosylation, followed by the attachment of amino acid-derived side chains.

Key Genes in this compound Biosynthesis

Table 3: Characterized Genes in the this compound Biosynthetic Cluster

| Gene | Proposed Function | Reference |

| milA | CMP hydroxymethylase; converts CMP to 5-hydroxymethyl-CMP | |

| milB | CMP hydrolase; hydrolyzes 5-hydroxymethyl-CMP to 5-hydroxymethylcytosine | |

| milC | Cytosylglucuronic acid synthase; attaches a glucuronic acid moiety to hydroxymethylcytosine | |

| milG | Radical S-adenosyl methionine (SAM) enzyme; involved in side-chain attachment |

Proposed Biosynthetic Pathway of this compound

Caption: Simplified proposed biosynthetic pathway of this compound.

Conclusion

This compound stands as a significant discovery in the field of natural product antibiotics, with a unique structure and a targeted biological activity. This guide has synthesized the available technical information on its discovery, production, and characterization. While the foundational knowledge is robust, there remain opportunities for further research, particularly in the elucidation of detailed, optimized fermentation and purification protocols, and the complete characterization of its biosynthetic pathway. Such endeavors will be crucial for the potential future development and application of this compound and its analogues.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Taxonomic study and fermentation of producing organism and antimicrobial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Medium optimization for enhanced production of cytosine-substituted this compound analogue (MIL-C) by Streptoverticillium rimofaciens ZJU 5119 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the this compound biosynthesis gene cluster in Streptoverticillum remofaciens ZJU5119 and characterization of MilC, a hydroxymethyl cytosyl-glucuronic acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Mildiomycin: A Technical Guide to its Mechanism of Action in Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin is a nucleoside antibiotic that demonstrates selective inhibition of protein synthesis in eukaryotic cells. Its primary mechanism of action is the blockade of the peptidyl-transferase center (PTC) on the 60S ribosomal subunit, a critical component of the 80S eukaryotic ribosome. This inhibition effectively halts the elongation phase of translation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on eukaryotic cells and cell-free systems, and outlines key experimental protocols for its study.

Introduction

This compound is a promising molecule in the study of protein synthesis inhibitors due to its specific targeting of the eukaryotic ribosome. Understanding its precise mechanism is crucial for its potential development as a therapeutic agent or as a tool for molecular biology research. This guide synthesizes the available data on this compound's inhibitory activities and provides detailed methodologies for its investigation.

Mechanism of Action

This compound's primary mode of action is the inhibition of the peptidyl-transferase reaction, a fundamental step in the elongation phase of protein synthesis. This reaction, catalyzed by the PTC of the large ribosomal subunit, is responsible for forming peptide bonds between amino acids. By blocking the PTC, this compound effectively stalls the growing polypeptide chain.

Target: The Peptidyl-Transferase Center (PTC)

The PTC is a highly conserved region of the large ribosomal subunit's rRNA. It is the site where the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site) are brought into close proximity to facilitate peptide bond formation. This compound is suggested to bind within or near the PTC, thereby sterically hindering the binding of substrates or interfering with the catalytic activity of the center[1][2].

Effect on Translation Stages

The available evidence strongly suggests that this compound's inhibitory action is concentrated on the elongation phase of protein synthesis. By blocking the PTC, it prevents the addition of new amino acids to the growing polypeptide chain. There is currently no direct evidence to suggest that this compound significantly affects the initiation or termination stages of translation.

Quantitative Data on Protein Synthesis Inhibition

While the inhibitory effect of this compound on protein synthesis has been qualitatively established, specific quantitative data such as IC50 values are not extensively reported in the publicly available literature. The following table summarizes the known inhibitory effects.

| System | Target Process | Observed Effect | Reference |

| HeLa Cells | Overall Protein Synthesis | Selective inhibition | [1][2] |

| Permeabilized HeLa Cells | Overall Protein Synthesis | Increased inhibition compared to non-permeabilized cells | [1] |

| Rabbit Reticulocyte Lysate | Endogenous Protein Synthesis | Inhibition observed | |

| Rabbit Reticulocyte Lysate | Poly(U)-directed Polyphenylalanine Synthesis | Inhibition observed | |

| HeLa Cells | RNA Synthesis | Less active inhibition | |

| HeLa Cells | DNA Synthesis | Less active inhibition |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard techniques employed during the period of this compound's initial characterization.

In Vitro Translation Inhibition Assay in Rabbit Reticulocyte Lysate

This assay measures the effect of this compound on the translation of endogenous or exogenous mRNA in a cell-free system.

Materials:

-

Nuclease-treated Rabbit Reticulocyte Lysate (RRL)

-

Amino acid mixture (containing all essential amino acids except one to be radiolabeled)

-

Radiolabeled amino acid (e.g., [35S]-methionine)

-

This compound stock solution (in a suitable solvent, e.g., water or DMSO)

-

Control inhibitor (e.g., cycloheximide)

-

mRNA template (optional, e.g., globin mRNA or a specific mRNA of interest)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures on ice. For a standard 25 µL reaction, combine RRL, amino acid mixture, and buffer as per the manufacturer's instructions.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control with a known inhibitor.

-

Initiate the translation reaction by adding the radiolabeled amino acid and mRNA template (if used), and incubate at 30°C for 60-90 minutes.

-

Stop the reaction by placing the tubes on ice and adding an equal volume of cold 10% TCA.

-

Precipitate the newly synthesized proteins by heating the samples at 90°C for 10 minutes, followed by cooling on ice for 5 minutes.

-

Collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters sequentially with 5% TCA and ethanol to remove unincorporated radiolabeled amino acids.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

References

Mildiomycin: An In-depth Technical Guide on its Function as a Peptidyl-Transferase Center Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin, a nucleoside antibiotic produced by Streptoverticillium rimofaciens, demonstrates potent inhibitory activity against protein synthesis.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role as an inhibitor of the ribosomal peptidyl-transferase center (PTC). This document synthesizes available data on its inhibitory effects, outlines relevant experimental methodologies for its study, and presents visual representations of key cellular processes and experimental workflows. While specific quantitative inhibitor constants for this compound are not widely reported, this guide aims to provide a foundational understanding for researchers and drug development professionals interested in this compound or the broader class of PTC-targeting antibiotics.

Introduction

This compound is a water-soluble, basic antibiotic belonging to the nucleoside class of natural products.[1] Structurally, it is characterized by a 5-hydroxymethyl cytosine base, a feature not commonly found in other nucleoside antibiotics.[1] Its primary mode of action is the selective inhibition of protein synthesis, with significantly less activity against DNA or RNA synthesis.[2] Studies have indicated that this compound exerts its effect by directly targeting the peptidyl-transferase center (PTC) of the ribosome, the catalytic heart of protein synthesis responsible for peptide bond formation.

Mechanism of Action: Targeting the Peptidyl-Transferase Center

The ribosomal peptidyl-transferase center is located within the large ribosomal subunit and is composed entirely of ribosomal RNA (rRNA), making the ribosome a ribozyme. The PTC catalyzes the transfer of the nascent polypeptide chain from the peptidyl-tRNA (P-site) to the aminoacyl-tRNA (A-site), thereby forming a new peptide bond.

This compound is proposed to inhibit this crucial step. By binding to or near the PTC, it likely interferes with the proper positioning of the tRNA substrates or directly obstructs the catalytic activity of the center. This leads to a cessation of polypeptide chain elongation and, consequently, the inhibition of protein synthesis.

Signaling Pathway: Ribosomal Protein Synthesis

References

Mildiomycin: A Technical Guide on its Biological Activity Against Plant Powdery Mildew

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin, a peptidyl-nucleoside antibiotic, demonstrates significant biological activity against a range of plant powdery mildew pathogens. Its primary mode of action is the inhibition of fungal protein biosynthesis, offering a specific and effective mechanism for disease control. This technical guide provides a comprehensive overview of the quantitative efficacy of this compound, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.

Introduction

Powdery mildew is a widespread fungal disease that affects a vast array of plants, causing significant economic losses in agriculture and horticulture. The disease is characterized by the appearance of white, powdery spots on the leaves, stems, and sometimes fruits. This compound, produced by Streptoverticillium rimofaciens, has emerged as a potent and commercially utilized biological agent for the control of powdery mildew on various plants[1]. This document serves as an in-depth technical resource for researchers and professionals involved in the development and application of fungicides, detailing the biological activity of this compound against these destructive plant pathogens.

Quantitative Efficacy of this compound

The efficacy of this compound and its analogue, MIL-C, has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative analysis of their activity against powdery mildew.

Table 1: In Vitro Efficacy of this compound and its Analogue (MIL-C) Against Powdery Mildew [2]

| Compound | Minimum Inhibitory Concentration (MIC) (mg/L) |

| This compound (MIL) | > 157.6 |

| MIL-C | 78.8 |

Table 2: In Vivo Efficacy of this compound and its Analogue (MIL-C) Against Cucumber Powdery Mildew in Greenhouse Trials [2]

| Compound | EC90 (mg/L) |

| This compound (MIL) | 153.22 |

| MIL-C | 52.89 |

| Triadimefon (Control) | 288.90 |

EC90: The effective concentration required to inhibit 90% of the fungal population.

Field trials have further demonstrated that the efficiency of MIL-C against powdery mildew on cucumber and pumpkin is superior to that of this compound (MIL) or the conventional fungicide, triadimefon[2].

Mechanism of Action

This compound's primary mode of action is the inhibition of fungal protein biosynthesis [1]. It achieves this by specifically targeting and blocking the peptidyl-transferase center of the ribosome. This targeted action disrupts essential cellular processes in the fungus, leading to the cessation of growth and proliferation.

References

- 1. Plant salicylic acid signaling is inhibited by a cooperative strategy of two powdery mildew effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthesis and bioactivity evaluation of the cytosine-substituted this compound analogue (MIL-C) for controlling powder mildew (2010) | Lei Huang | 6 Citations [scispace.com]

Mildiomycin as a nucleoside antibiotic classification and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin, a peptidyl nucleoside antibiotic produced by Streptoverticillium rimofaciens, stands out for its potent and specific activity against powdery mildew on various plants.[1][2][3] Structurally, it is characterized by a 5-hydroxymethylcytosine moiety, a modified arginine side chain, and a serine residue.[4] Its primary mechanism of action involves the inhibition of protein synthesis by targeting the peptidyl-transferase center of the ribosome.[1] This technical guide provides a comprehensive overview of this compound, including its classification, physicochemical and biological properties, a detailed experimental protocol for its purification, and a summary of its antimicrobial activity.

Classification and Physicochemical Properties

This compound is classified as a peptidyl nucleoside antibiotic. Its unique structure, which includes a cytosine nucleoside linked to a peptide-like side chain, distinguishes it from many other classes of antibiotics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₀N₈O₉ | MedChemExpress |

| Molecular Weight | 514.50 g/mol | MedChemExpress |

| Appearance | White powder | (General knowledge) |

| Solubility | Water soluble | (General knowledge) |

| UV max (in water) | 278 nm | (General knowledge) |

Biological Properties and Mechanism of Action

The primary biological activity of this compound is the inhibition of protein synthesis. It selectively targets the peptidyl-transferase center on the large ribosomal subunit, thereby blocking the formation of peptide bonds, a critical step in protein elongation. This targeted action disrupts cellular function and leads to the cessation of growth in susceptible organisms.

This compound exhibits a high degree of selectivity, with its most notable activity being against various species of powdery mildew, making it an effective agricultural antifungal agent.

Antimicrobial Spectrum

While highly effective against phytopathogenic fungi, particularly powdery mildew, this compound's activity against a broader range of bacteria and fungi is less potent.

Table 2: Antimicrobial Activity of this compound (MIC values)

| Organism | Type | MIC (µg/mL) |

| Saccharomyces cerevisiae | Fungus | >100 |

| Candida albicans | Fungus | >100 |

| Aspergillus niger | Fungus | >100 |

| Escherichia coli | Bacterium (Gram-) | >100 |

| Staphylococcus aureus | Bacterium (Gram+) | >100 |

| Bacillus subtilis | Bacterium (Gram+) | >100 |

| Powdery Mildew (Sphaerotheca fuliginea) | Fungus | EC₉₀: 153.22 mg/L |

Inhibition of Protein Synthesis

The inhibitory effect of this compound on protein synthesis has been demonstrated in cell-free systems and in eukaryotic cells.

Table 3: Inhibition of Protein Synthesis by this compound

| System | IC₅₀ (µg/mL) |

| Rabbit reticulocyte lysate | ~50 |

| HeLa cells (in vitro translation) | ~100 |

Note: The IC₅₀ values are estimations based on qualitative descriptions in the literature, as precise quantitative data is not consistently reported.

Experimental Protocols

Purification of this compound from Streptoverticillium rimofaciens Culture

This protocol describes a general method for the isolation and purification of this compound from the fermentation broth of Streptoverticillium rimofaciens.

Materials:

-

Fermentation broth of Streptoverticillium rimofaciens

-

Macroporous adsorption resin (e.g., HP-20)

-

Methanol (reagent grade)

-

Deionized water

-

Rotary evaporator

-

Chromatography column

-

Fraction collector

-

HPLC system for analysis

Procedure:

-

Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Adsorption: Apply the supernatant to a column packed with macroporous adsorption resin (HP-20) pre-equilibrated with deionized water.

-

Washing: Wash the column with 2-3 column volumes of deionized water to remove unbound impurities.

-

Elution: Elute the bound this compound using a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol). Collect fractions of the eluate.

-

Analysis: Analyze the collected fractions for the presence of this compound using HPLC with UV detection at 278 nm.

-

Pooling and Concentration: Pool the fractions containing pure this compound and concentrate the solution using a rotary evaporator under reduced pressure.

-

Lyophilization: Lyophilize the concentrated solution to obtain this compound as a white powder.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against a target microorganism.

Materials:

-

This compound stock solution (of known concentration)

-

Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plate

-

Inoculum of the test microorganism standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator

Procedure:

-

Serial Dilution: Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using the appropriate sterile broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 30°C for yeasts) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for MIC determination.

References

- 1. This compound: a nucleoside antibiotic that inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the this compound biosynthesis gene cluster in Streptoverticillum remofaciens ZJU5119 and characterization of MilC, a hydroxymethyl cytosyl-glucuronic acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medium optimization for enhanced production of cytosine-substituted this compound analogue (MIL-C) by Streptoverticillium rimofaciens ZJU 5119 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Mildiomycin: A Technical Guide to a Unique Peptidyl-Nucleoside Antibiotic

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin, a peptidyl-nucleoside antibiotic produced by Streptoverticillium rimofaciens, stands out for its potent and specific activity against powdery mildew on various plants. With the molecular formula C19H30N8O9 and a molecular weight of approximately 514.49 g/mol , this complex molecule operates through a distinct mechanism of action, inhibiting protein synthesis by targeting the peptidyl-transferase center of the ribosome. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, biosynthesis, mechanism of action, and established experimental protocols for its isolation, characterization, and quantification. The information is tailored for researchers in microbiology, natural product chemistry, and drug development, offering a foundational resource for further investigation and application of this unique antibiotic.

Physicochemical Properties

This compound is a water-soluble, basic compound characterized by its unique structure, which includes a 5-hydroxymethylcytosine moiety, a feature not commonly found in other nucleoside antibiotics.[1] This structural characteristic contributes to its specific biological activity. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| Molecular Formula | C19H30N8O9 |

| Molecular Weight | 514.49 g/mol |

| Appearance | Hygroscopic solid |

| Melting Point | >300°C (monohydrate) |

| pKa' | 2.8, 4.3, 7.2, >12 |

| Optical Rotation [α]D20 | +100° (c = 0.5 in water) |

| UV max (pH 7) | 271 nm |

| UV max (0.1N HCl) | 280 nm |

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process encoded by a dedicated gene cluster in Streptoverticillium rimofaciens. The biosynthetic gene cluster for this compound spans approximately 20 kb and contains 17 identified genes, designated as milA through milQ. Gene deletion studies have confirmed that all genes except for milL are essential for the production of this compound.

The initial steps of the biosynthesis have been well-characterized and involve the modification of cytidine 5'-monophosphate (CMP).[2][3] The key enzymatic transformations are as follows:

-

Hydroxymethylation of CMP: The enzyme MilA, a CMP hydroxymethylase, catalyzes the conversion of CMP into 5-hydroxymethyl CMP (HMCMP).[2][3]

-

Hydrolysis of HMCMP: MilB, a hydrolase, then acts on HMCMP to produce 5-hydroxymethylcytosine (HMC).

-

Glycosylation: The enzyme MilC couples HMC with UDP-glucuronic acid to form 5-hydroxymethyl cytosylglucuronic acid (HMCGA).

Subsequent enzymatic steps, which are still under investigation, involve the attachment and modification of the peptidyl and guanidino-valerate side chains to complete the this compound structure.

Mechanism of Action

This compound exerts its antibiotic effect by selectively inhibiting protein synthesis. Its primary target is the peptidyl-transferase center (PTC) located on the large ribosomal subunit. By binding to the PTC, this compound blocks the crucial step of peptide bond formation during the elongation phase of translation. This leads to a cessation of protein synthesis, ultimately resulting in the inhibition of cell growth. Notably, this compound does not readily pass through the cell membranes of many organisms, which may contribute to its selective spectrum of activity. There is currently no evidence to suggest that this compound's primary mechanism of action involves the modulation of specific cellular signaling pathways; rather, its effect is a direct consequence of halting the fundamental process of protein production.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the fermentation broth of Streptoverticillium rimofaciens using a combination of ion-exchange and adsorption chromatography.

Protocol:

-

Culture and Harvest: Cultivate Streptoverticillium rimofaciens in a suitable fermentation medium. After an appropriate incubation period, harvest the culture broth by centrifugation to remove the mycelia.

-

Cation-Exchange Chromatography: Adjust the pH of the supernatant to acidic conditions (e.g., pH 2.0) and apply it to a strong cation-exchange resin column (e.g., Dowex 50W x 8).

-

Elution: Wash the column with deionized water and then elute the bound this compound using a basic solution (e.g., 0.5 N NH4OH).

-

Adsorption Chromatography: Concentrate the active fractions from the ion-exchange step and apply the concentrate to an adsorption resin column (e.g., Amberlite XAD-2).

-

Further Purification: Elute the this compound from the adsorption column with an appropriate solvent (e.g., aqueous methanol). The active fractions can be further purified by additional chromatographic steps, such as gel filtration or preparative HPLC, to yield pure this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

While a universally standardized HPLC method for this compound is not extensively published, a robust method can be developed based on its physicochemical properties and methods used for similar nucleoside antibiotics.

Suggested Protocol:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of this polar compound.

-

Mobile Phase: An isocratic or gradient elution with a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at a slightly acidic pH) is recommended.

-

Flow Rate: A typical flow rate would be in the range of 0.8-1.2 mL/min.

-

Detection: UV detection at the absorbance maximum of this compound (271 nm at neutral pH or 280 nm in acidic conditions) should be employed.

-

Quantification: Quantification can be achieved by creating a standard curve with known concentrations of purified this compound.

Bioassay for Antimicrobial Activity

An agar diffusion bioassay is a common method for determining the antimicrobial activity of this compound, particularly against yeast species like Rhodotorula rubra, which has been identified as a suitable test organism.

Protocol:

-

Media Preparation: Prepare a suitable agar medium (e.g., Yeast Malt Agar) and sterilize it by autoclaving. Cool the agar to approximately 45-50°C.

-

Inoculum Preparation: Prepare a standardized suspension of Rhodotorula rubra in sterile saline or buffer, adjusting the turbidity to a 0.5 McFarland standard.

-

Seeding the Agar: Add the standardized inoculum to the molten agar, mix gently, and pour the seeded agar into sterile Petri dishes. Allow the agar to solidify completely.

-

Application of this compound: Aseptically place sterile paper discs (6 mm diameter) impregnated with known concentrations of this compound onto the surface of the agar. Alternatively, create wells in the agar and add a defined volume of the this compound solutions.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-48 hours.

-

Measurement: Measure the diameter of the zones of inhibition around the discs or wells. The size of the inhibition zone is proportional to the concentration of this compound.

Conclusion

This compound represents a fascinating and important member of the peptidyl-nucleoside class of antibiotics. Its unique chemical structure, specific antifungal activity, and well-defined mechanism of action make it a valuable subject for continued research. The detailed information and protocols provided in this guide are intended to facilitate further studies into its biosynthesis, potential for derivatization, and broader applications in agriculture and medicine. As the challenge of antimicrobial resistance grows, a deeper understanding of unique compounds like this compound is paramount for the development of new and effective therapeutic agents.

References

- 1. Isolation and characterization of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound biosynthesis: initial steps for sequential generation of 5-hydroxymethylcytidine 5'-monophosphate and 5-hydroxymethylcytosine in Streptoverticillium rimofaciens ZJU5119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Initial Steps of the Mildiomycin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mildiomycin (MIL) is a peptidyl nucleoside antibiotic produced by Streptoverticillium rimofaciens that exhibits potent antifungal activity, particularly against powdery mildew.[1] Its unique structure and biological activity have made its biosynthetic pathway a subject of significant interest for researchers aiming to develop novel antifungal agents and biocatalysts. This technical guide provides a detailed examination of the initial enzymatic steps in the this compound biosynthetic pathway, focusing on the core biochemical transformations, quantitative data, and the experimental protocols used to elucidate this fascinating process.

The this compound Biosynthetic Gene Cluster and Initial Enzymes

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in S. rimofaciens.[2] The initiation of the pathway involves a series of three key enzymatic reactions that modify the primary metabolite, cytidine 5'-monophosphate (CMP), to create the foundational scaffold of the this compound molecule. These initial steps are catalyzed by the enzymes MilA, MilB, and MilC.[2][3] The expression of the milA gene, which encodes the first enzyme in the pathway, is positively regulated by the LuxR family transcriptional regulator, MilO.[4]

Core Biosynthetic Pathway: The First Three Steps

The initial phase of this compound biosynthesis can be summarized in the following three reactions:

-

Hydroxymethylation of CMP by MilA: The pathway commences with the conversion of cytidine 5'-monophosphate (CMP) to 5-hydroxymethylcytidine 5'-monophosphate (HMCMP). This reaction is catalyzed by MilA, a CMP hydroxymethylase. MilA specifically introduces a hydroxymethyl group at the C-5 position of the pyrimidine ring of CMP.

-

Hydrolysis of HMCMP by MilB: The second step involves the hydrolysis of the N-glycosidic bond in HMCMP to release 5-hydroxymethylcytosine (HMC). This reaction is carried out by the N-glycosidase MilB. MilB can also utilize CMP as a substrate to produce cytosine, leading to the biosynthesis of a related compound, deshydroxymethyl this compound (dHM-MIL).

-

Glycosylation of HMC by MilC: The final step in this initial sequence is the attachment of a glucuronic acid moiety to HMC, forming 5-hydroxymethyl cytosyl-glucuronic acid (HMCGA). This glycosylation reaction is catalyzed by MilC, a cytosyl-glucuronic acid synthase, which utilizes UDP-glucuronic acid as the sugar donor. MilC is also capable of using cytosine as a substrate to produce cytosyl-glucuronic acid (CGA).

Quantitative Data

The following tables summarize the available quantitative data for the initial enzymes of the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of MilA

| Substrate | KM (mM) | kcat/KM (mM-1min-1) |

| CMP | 0.0719 | 39.2 |

| dCMP | 0.245 | 7.84 |

Table 2: Substrate Specificity of MilB

| Substrate | Product(s) | Relative Activity Ratio |

| HMCMP | 5-hydroxymethylcytosine | ~9 |

| CMP | Cytosine | ~1 |

Note: Kinetic parameters for MilC are not yet fully reported in the literature.

Signaling Pathways and Regulation

The initiation of this compound biosynthesis is, at least in part, controlled at the transcriptional level. The LuxR family transcriptional regulator, MilO, has been identified as a positive regulator of the pathway.

Figure 1: Regulatory pathway showing MilO activation of milA transcription.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the initial enzymes of the this compound biosynthetic pathway.

Heterologous Expression and Purification of MilA, MilB, and MilC

A common strategy for obtaining pure, active enzymes for in vitro studies is through heterologous expression in a host organism like Escherichia coli.

Figure 2: General workflow for heterologous expression and purification of Mil enzymes.

Detailed Methodologies:

-

Gene Cloning: The open reading frames of milA, milB, and milC are amplified from S. rimofaciens genomic DNA using polymerase chain reaction (PCR). The amplified fragments are then ligated into a suitable expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

-

Protein Expression: The resulting plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3). The bacterial cultures are grown to an optimal density, and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose for His-tagged proteins). The purity of the protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assays

MilA (CMP Hydroxymethylase) Assay:

The activity of MilA is typically determined by monitoring the formation of HMCMP from CMP.

-

Reaction Mixture: A typical reaction mixture contains purified MilA, CMP, and the cofactor N5,N10-methylenetetrahydrofolate (CH2THF) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Quenching and Analysis: The reaction is stopped, and the product (HMCMP) is quantified using High-Performance Liquid Chromatography (HPLC).

MilB (CMP Hydrolase) Assay:

The activity of MilB is assayed by measuring the release of HMC or cytosine from their respective nucleotide monophosphate substrates.

-

Reaction Mixture: The assay mixture includes purified MilB and the substrate (HMCMP or CMP) in a suitable buffer.

-

Incubation: The reaction is incubated, and aliquots are taken at different time points.

-

Analysis: The formation of HMC or cytosine is monitored by HPLC.

MilC (Cytosyl-glucuronic Acid Synthase) Assay:

The activity of MilC is determined by monitoring the formation of HMCGA or CGA.

-

Reaction Mixture: The reaction mixture consists of purified MilC, the acceptor substrate (HMC or cytosine), and the sugar donor (UDP-glucuronic acid) in an appropriate buffer.

-

Incubation: The reaction is incubated to allow for product formation.

-

Analysis: The products (HMCGA or CGA) are detected and quantified by HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial analytical technique for separating and quantifying the substrates and products of the initial this compound biosynthetic reactions.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: The mobile phase typically consists of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). Ion-pairing reagents may be added to improve the retention and separation of charged molecules like nucleotides.

-

Detection: The separated compounds are detected by their UV absorbance at a specific wavelength (e.g., 270 nm for cytosine derivatives).

-

Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve of known concentrations.

Logical Relationships in the Initial Biosynthetic Steps

The initial steps of the this compound biosynthetic pathway follow a clear and sequential logic, where the product of one enzymatic reaction serves as the substrate for the next.

Figure 3: Logical flow of the initial this compound biosynthetic pathway.

Conclusion

The elucidation of the initial steps in the this compound biosynthetic pathway provides a foundational understanding of how this potent antifungal agent is assembled. The characterization of the enzymes MilA, MilB, and MilC, along with the regulatory protein MilO, offers valuable insights for synthetic biology and drug development efforts. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers seeking to further investigate and engineer this important biosynthetic pathway. Future research focused on obtaining a complete kinetic profile for all the initial enzymes will be crucial for developing robust in vitro and in vivo systems for the production of this compound and its analogs.

References

- 1. Arcadia: a visualization tool for metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Structural basis of the substrate preference towards CMP for a thymidylate synthase MilA involved in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Hydroxymethylcytosine in the Structure and Function of Mildiomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin is a peptidyl-nucleoside antibiotic renowned for its potent and specific activity against powdery mildew, a widespread fungal pathogen affecting numerous crops. A distinctive feature of the this compound structure is the presence of a 5-hydroxymethylcytosine (5-hmC) moiety. This technical guide provides an in-depth analysis of the function of this chemical group, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the biosynthetic pathway. Contrary to initial assumptions that this modification might be essential for its antifungal activity, evidence suggests that the absence of the 5-hydroxymethyl group, resulting in a cytosine-containing analogue, leads to enhanced bioactivity against powdery mildew. This guide will explore the biosynthesis of this compound, its mechanism of action, and the comparative bioactivity of this compound and its deshydroxymethyl analogue, providing a comprehensive resource for researchers in antifungal drug development and microbial biosynthesis.

Introduction

This compound, produced by Streptoverticillium rimofaciens, is a member of the peptidyl-nucleoside class of antibiotics.[1] Its primary mechanism of action is the inhibition of protein synthesis in target organisms by interfering with the peptidyl-transferase center (PTC) of the ribosome.[2] A key structural feature of this compound is the 5-hydroxymethylcytosine (5-hmC) base. This guide focuses on elucidating the precise role of this 5-hmC moiety in the biological activity of this compound.

Biosynthesis of the 5-Hydroxymethylcytosine Moiety

The biosynthesis of this compound, particularly the formation of the 5-hmC component, involves a series of enzymatic steps encoded by the mil gene cluster.[3][4] The key enzymes involved in the formation of 5-hmC are MilA and MilB.

-

MilA (CMP Hydroxymethylase): This enzyme catalyzes the addition of a hydroxymethyl group to the C-5 position of cytidine 5'-monophosphate (CMP), forming 5-hydroxymethyl-CMP (HM-CMP).[5]

-

MilB (CMP Hydrolase): MilB then hydrolyzes the N-glycosidic bond of HM-CMP to release the free 5-hydroxymethylcytosine (5-hmC) base.

The subsequent enzyme, MilC (Hydroxymethyl Cytosyl-glucuronic Acid Synthase) , can utilize both cytosine and 5-hydroxymethylcytosine as substrates to proceed with the assembly of the nucleoside core of the antibiotic. The natural production by S. rimofaciens yields a mixture of this compound (with 5-hmC) and a smaller amount of its analogue, deshydroxymethyl-mildiomycin (dHM-MIL), which contains cytosine instead.

Logical Relationship of this compound Biosynthesis Initiation

Caption: Initial steps in the this compound biosynthetic pathway.

Function and Biological Activity

The primary function of this compound is to inhibit protein synthesis, which it achieves by targeting the peptidyl-transferase center (PTC) on the ribosome. This action halts the elongation of polypeptide chains, leading to cell death in susceptible organisms.

The Surprising Role of 5-Hydroxymethylcytosine in Antifungal Potency

A crucial aspect of understanding the function of the 5-hmC moiety lies in comparing the bioactivity of this compound with its analogue that lacks this group, deshydroxymethyl-mildiomycin (dHM-MIL), also referred to as the cytosine-substituted this compound analogue (MIL-C).

A study by Huang et al. (2010) provides key quantitative data on this comparison. Their research demonstrated that MIL-C exhibits significantly higher antifungal activity against powdery mildew than this compound.

Table 1: Comparative in vitro and in vivo Antifungal Activity of this compound and MIL-C

| Compound | Minimum Inhibitory Concentration (MIC) in vitro (mg/L) | EC90 in vivo (Greenhouse trials) (mg/L) |

| This compound (MIL) | 157.6 | 153.22 |

| MIL-C (dHM-MIL) | 78.8 | 52.89 |

| Triadimefon (Fungicide Control) | Not Reported | 288.90 |

Data sourced from Huang et al. (2010).

The in vitro MIC of MIL-C was found to be half that of this compound, indicating a twofold increase in potency. Furthermore, in greenhouse trials, the EC90 value (the concentration required to inhibit 90% of the fungal growth) for MIL-C was nearly three times lower than that of this compound, highlighting its superior efficacy in a more complex biological setting. Field trials also confirmed that MIL-C was more effective against powdery mildew on cucumber and pumpkin than this compound.

These findings suggest that the 5-hydroxymethyl group is not only non-essential for the antifungal activity of this compound but its absence actually enhances the potency. The reasons for this enhanced activity could be multifactorial, potentially including:

-

Improved cellular uptake: The less polar nature of cytosine compared to 5-hmC might facilitate better penetration through the fungal cell wall and membrane.

-

Enhanced ribosome binding: The cytosine base may allow for a more favorable interaction with the binding pocket in the peptidyl-transferase center.

-

Reduced degradation: The 5-hmC group could be a target for inactivating enzymes in the fungus.

Unfortunately, to date, no high-resolution structural data from X-ray crystallography or cryo-electron microscopy of a this compound-ribosome complex has been published. Such data would be invaluable in definitively elucidating the molecular interactions at the target site and explaining the observed differences in activity.

Experimental Protocols

Antifungal Susceptibility Testing against Powdery Mildew (In Vitro)

This protocol is adapted from general antifungal susceptibility testing methods and the specific findings of Huang et al. (2010).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its analogues against powdery mildew.

Materials:

-

This compound and MIL-C standards

-

Powdery mildew isolate (e.g., from infected cucumber or pumpkin leaves)

-

Sterile distilled water

-

Potato Dextrose Agar (PDA) or a suitable growth medium for powdery mildew

-

Sterile petri dishes

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Isolate and Culture Powdery Mildew:

-

Collect fresh leaves infected with powdery mildew.

-

Gently brush the conidia from the leaf surface into a sterile petri dish containing a small amount of sterile distilled water.

-

Spread the conidial suspension onto PDA plates.

-

Incubate at 25°C for 5-7 days until sporulation is observed.

-

-

Prepare Antifungal Stock Solutions:

-

Prepare stock solutions of this compound and MIL-C in sterile distilled water at a concentration of 1000 mg/L.

-

Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

-

-

Prepare Agar Plates with Antifungal Agents:

-

Prepare a series of PDA plates containing serial dilutions of this compound and MIL-C. The final concentrations should range from, for example, 200 mg/L down to 1.56 mg/L.

-

A control plate with no antifungal agent should also be prepared.

-

-

Inoculation:

-

Prepare a conidial suspension from the mature powdery mildew culture in sterile distilled water.

-

Adjust the concentration of the suspension to approximately 1 x 10^6 conidia/mL using a hemocytometer.

-

Spot-inoculate 10 µL of the conidial suspension onto the center of each agar plate.

-

-

Incubation and Observation:

-

Incubate the plates at 25°C for 5-7 days.

-

The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

-

In Vitro Protein Synthesis Inhibition Assay

This protocol is based on the use of a commercially available rabbit reticulocyte lysate system, as this compound has been shown to be active in this system.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound and its analogues on eukaryotic protein synthesis.

Materials:

-

This compound and MIL-C standards

-

Rabbit Reticulocyte Lysate Kit (commercially available, e.g., from Promega)

-

Luciferase mRNA (or other suitable reporter mRNA)

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., [³⁵S]-methionine, or for non-radioactive detection, a complete amino acid mixture)

-

Nuclease-free water

-

Scintillation counter and scintillation fluid (for radioactive detection) or luminometer (for luciferase assay)

Procedure:

-

Prepare Translation Reactions:

-

On ice, set up a series of microcentrifuge tubes for the translation reactions.

-

Each reaction should contain the components as specified by the rabbit reticulocyte lysate kit manufacturer, typically including the lysate, amino acid mixture, and an energy source.

-

Add the reporter mRNA to each tube.

-

-

Add Inhibitors:

-

Prepare serial dilutions of this compound and MIL-C in nuclease-free water.

-

Add the different concentrations of the inhibitors to the respective reaction tubes. Include a no-inhibitor control.

-

-

Incubation:

-

Incubate the reactions at 30°C for 60-90 minutes, as recommended by the kit manufacturer.

-

-

Quantify Protein Synthesis:

-

For radioactive detection:

-

Stop the reaction by adding an equal volume of 1 M NaOH.

-

Precipitate the proteins using trichloroacetic acid (TCA).

-

Collect the precipitate on a glass fiber filter and wash with ethanol.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For luciferase assay:

-

Add the luciferase substrate to each reaction.

-

Measure the luminescence using a luminometer.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

Experimental Workflow for Comparative Bioactivity Analysis

Caption: Workflow for comparing the bioactivity of this compound and MIL-C.

Conclusion

The 5-hydroxymethylcytosine moiety is a defining structural feature of this compound, arising from a specific enzymatic pathway involving MilA and MilB. However, comparative bioactivity studies have revealed that this functional group is not essential for the antifungal activity of this compound against powdery mildew. In fact, its absence in the analogue deshydroxymethyl-mildiomycin (MIL-C) leads to a significant increase in potency, both in vitro and in vivo. This suggests that the cytosine-containing analogue may possess more favorable properties for cellular uptake or target interaction. The lack of high-resolution structural data for the this compound-ribosome complex remains a critical knowledge gap. Future research, including structural biology studies and more detailed investigations into the mechanism of cellular uptake, will be instrumental in fully elucidating the role of the 5-hydroxymethylcytosine group and in guiding the development of more effective this compound-based antifungal agents. The provided experimental protocols offer a foundation for researchers to further investigate these aspects.

References

- 1. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a nucleoside antibiotic that inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101812472A - this compound biosynthesis gene cluster - Google Patents [patents.google.com]

- 4. Analysis of the this compound biosynthesis gene cluster in Streptoverticillum remofaciens ZJU5119 and characterization of MilC, a hydroxymethyl cytosyl-glucuronic acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of the MilO Protein in Regulating Mildiomycin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin, a nucleoside antibiotic produced by Streptoverticillium rimofaciens and heterologously expressed in Streptomyces avermitilis, exhibits potent antifungal properties, particularly against powdery mildew.[1][2] The biosynthesis of this complex secondary metabolite is tightly regulated to ensure efficient production. A key player in this regulatory network is the MilO protein, a LuxR family transcriptional regulator. This technical guide provides an in-depth analysis of the MilO protein's function, the experimental evidence supporting its role, and detailed methodologies for its study. The information presented herein is intended to facilitate further research into optimizing this compound production and exploring the broader applications of LuxR-family regulators in antibiotic biosynthesis.

Introduction to MilO: A Pathway-Specific Positive Regulator

The this compound biosynthetic gene cluster (BGC) contains a dedicated regulatory gene, milO, which has been identified as a crucial positive regulator of this compound production.[1] MilO belongs to the LuxR family of transcriptional regulators, a widespread family of proteins in bacteria known to control diverse processes, including quorum sensing and secondary metabolism.[1]

Bioinformatic analysis of the this compound BGC from S. rimofaciens revealed that milO is the sole regulatory gene within the cluster.[1] It consists of an open reading frame of 1071 base pairs, encoding a putative 356-amino acid protein. Functional studies have confirmed that MilO is indispensable for this compound biosynthesis.

The Regulatory Mechanism of MilO

MilO exerts its regulatory function through a direct and indirect transcriptional control mechanism. Experimental evidence has demonstrated that MilO directly binds to the promoter region of the milA gene, the first gene in the this compound biosynthetic pathway. The milA gene encodes a CMP hydroxymethylase, which catalyzes the initial step in the biosynthesis of the 5-hydroxymethylcytosine moiety of this compound.

By directly enhancing the transcription of milA, MilO initiates the biosynthetic cascade. This initial activation leads to an indirect upregulation of the downstream genes in the cluster, from milB to milM, likely through a cascade effect or a yet-to-be-elucidated mechanism. Quantitative real-time PCR (qPCR) analysis has shown a significant 20-fold increase in milA transcription after 48 hours of fermentation in a milO-overexpressing strain.

The MilO Binding Site

DNase I footprinting assays have precisely identified the MilO binding site within the promoter region of milA. This binding region is a 44-base pair DNA sequence characterized by three imperfect direct repeats of the motif TGTC(N)3CGGT, separated by two-nucleotide spacers. Each of these repeats is crucial for the efficient binding of the MilO protein. The specificity of MilO for this pathway has been confirmed by the absence of similar binding sequences in the genome of the heterologous host, S. avermitilis, indicating that MilO's regulatory action is confined to the this compound BGC.

Quantitative Impact of MilO on this compound Production

The positive regulatory role of MilO has been quantified through gene disruption, complementation, and overexpression studies. Disruption of the milO gene results in an almost complete loss of this compound production. This phenotype can be restored to wild-type levels through complementation with a functional milO gene.

More significantly for industrial applications, overexpression of milO leads to a substantial increase in this compound yield. The level of enhancement is dependent on the strength of the promoter used to drive milO expression. The following table summarizes the quantitative data from these overexpression experiments.

| Promoter Used for milO Overexpression | Host Strain | Fold Increase in this compound Production (compared to wild-type) |

| Native rpsJp promoter | S. avermitilis | 1.5-fold (50% increase) |

| Engineered SP44 promoter | S. avermitilis | 6.5-fold |

| kasOp* promoter | S. avermitilis | 9.2-fold |

These results clearly demonstrate that increasing the expression of the pathway-specific regulator MilO is a highly effective strategy for improving this compound production.

Signaling Pathways and Experimental Workflows

MilO Regulatory Pathway

The regulatory cascade initiated by MilO can be visualized as a direct activation followed by a broader, indirect upregulation of the biosynthetic machinery.

Caption: The regulatory cascade of MilO in this compound biosynthesis.

Experimental Workflow for Characterizing MilO Function

The following diagram outlines the key experimental steps undertaken to elucidate the function of the MilO protein.

Caption: Workflow for the functional characterization of MilO.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the role of MilO. These protocols are based on established techniques in Streptomyces research and the specific findings related to MilO.

Gene Disruption of milO

This protocol describes the in-frame deletion of the milO gene using a PCR-targeting method.

-

Construct the Gene Disruption Cassette:

-

Design primers to amplify an antibiotic resistance cassette (e.g., apramycin resistance) flanked by FRT sites.

-

The primers should also contain 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the milO coding sequence in the cosmid containing the this compound BGC (e.g., cosmid 14A6).

-

-

PCR Amplification:

-

Perform PCR to amplify the disruption cassette using the designed primers and a template plasmid carrying the resistance gene.

-

-

Electroporation and Recombination in E. coli :

-

Introduce the purified PCR product into an E. coli strain (e.g., BW25113/pIJ790) harboring the cosmid with the this compound BGC and expressing the λ-Red recombinase system.

-

Select for colonies containing the cosmid with the milO gene replaced by the resistance cassette on appropriate antibiotic-containing media.

-

-

Conjugal Transfer to S. avermitilis :

-

Introduce the modified cosmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for conjugation.

-

Conjugally transfer the cosmid from E. coli to S. avermitilis.

-

-

Selection of Double Crossover Mutants:

-

Select for S. avermitilis exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal milO gene with the disruption cassette. This is typically achieved by selecting for the antibiotic resistance marker from the cassette and screening for the loss of a vector-borne resistance marker.

-

-

Verification:

-

Confirm the gene disruption by PCR analysis and Southern blotting.

-

Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing the transcript levels of mil genes.

-

RNA Extraction:

-

Harvest S. avermitilis mycelia from fermentation cultures at desired time points (e.g., 48 and 96 hours).

-

Extract total RNA using a commercial kit, followed by DNase I treatment to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

-

-

qPCR Reaction:

-

Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the mil genes of interest (milA, milB, etc.) and a housekeeping gene for normalization (e.g., hrdB).

-

Perform the qPCR in a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative transcript levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the housekeeping gene.

-

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to demonstrate the direct binding of the MilO protein to the milA promoter.

-

Probe Preparation:

-

Amplify the promoter region of the milA gene (containing the putative MilO binding site) by PCR.

-

Label the 5' end of the DNA probe with a non-radioactive label (e.g., biotin) or a radioactive label (e.g., 32P).

-

-

Protein Expression and Purification:

-

Clone the milO gene into an expression vector (e.g., pET-28a(+)) and express the recombinant MilO protein in E. coli (e.g., BL21(DE3)).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein).

-

-

Binding Reaction:

-

Incubate the labeled DNA probe with varying concentrations of the purified MilO protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

-

Electrophoresis:

-

Separate the protein-DNA complexes from the free DNA probe by native polyacrylamide gel electrophoresis (PAGE).

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for 32P). A shift in the mobility of the probe in the presence of the protein indicates binding.

-

DNase I Footprinting Assay

This technique is used to precisely map the protein binding site on the DNA.

-

Probe Preparation:

-

Prepare a DNA probe of the milA promoter region that is labeled at only one 5' end.

-

-

Binding Reaction:

-

Incubate the end-labeled probe with and without the purified MilO protein under the same conditions as for the EMSA.

-

-

DNase I Digestion:

-

Partially digest the DNA in both reactions with a low concentration of DNase I. The amount of DNase I should be titrated to achieve, on average, one cut per DNA molecule.

-

-

Analysis:

-

Stop the digestion and denature the DNA fragments.

-

Separate the fragments by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder of the same DNA fragment.

-

-

Visualization:

-

Visualize the DNA fragments by autoradiography. The region where the MilO protein was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control reaction without the protein.

-

Conclusion and Future Perspectives

The MilO protein is a pathway-specific, positive transcriptional regulator that plays a pivotal role in the biosynthesis of this compound. Its direct activation of the milA gene initiates a cascade that leads to the production of this valuable antifungal agent. The quantitative data from overexpression studies highlight the potential of manipulating milO expression as a powerful strategy for enhancing this compound yields in industrial fermentation processes.

Future research could focus on several key areas:

-

Elucidating the mechanism of indirect regulation: Investigating how the activation of milA leads to the upregulation of the other mil genes.

-

Identifying potential co-regulators or signaling molecules: Although MilO appears to be the primary regulator, other factors may modulate its activity.

-

Protein engineering of MilO: Modifying the MilO protein to enhance its binding affinity or transcriptional activation potential.

-

Applying the principles to other systems: The detailed understanding of the MilO regulatory system can serve as a model for discovering and engineering similar regulatory systems in other antibiotic biosynthetic pathways.

By continuing to unravel the complexities of regulatory networks like the one governed by MilO, researchers can unlock new avenues for the discovery, development, and production of novel and existing bioactive compounds.

References

Methodological & Application

Unveiling the Action of Mildiomycin: Protocols for In Vitro Protein Synthesis Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Application Note

Mildiomycin, a nucleoside antibiotic, serves as a potent inhibitor of protein synthesis.[1][2] Its mechanism of action involves the direct targeting of the ribosome, specifically blocking the peptidyl-transferase center (PTC).[1][2] This inhibition has been observed in cell-free systems, such as rabbit reticulocyte lysates, making in vitro assays a valuable tool for studying its activity.[1] This document provides detailed protocols for assessing the protein synthesis inhibitory effects of this compound using a modern, luciferase-based in vitro translation assay. The methodologies outlined are designed to be robust, high-throughput, and adaptable for the screening and characterization of potential protein synthesis inhibitors.

Data Presentation: Quantifying Inhibitory Potency

| Compound | Target | Assay System | Reporter Gene | IC50 (µM) |

| This compound | Peptidyl-Transferase Center | Rabbit Reticulocyte Lysate | Luciferase | To be determined |

| Cycloheximide | Ribosome (Eukaryotic) | Rabbit Reticulocyte Lysate | Luciferase | ~1.5 µM |

Experimental Protocols

Principle

This protocol utilizes a coupled in vitro transcription-translation system based on rabbit reticulocyte lysate. A DNA template encoding a reporter protein (e.g., Firefly Luciferase) is transcribed into mRNA, which is then translated into a functional protein. The amount of synthesized protein is quantified by measuring the enzymatic activity of the reporter. The presence of a protein synthesis inhibitor, such as this compound, will decrease the amount of functional reporter protein produced, leading to a reduction in the measured signal.

Materials

-

Rabbit Reticulocyte Lysate (nuclease-treated)

-

Reaction Buffer (containing amino acids, energy sources, salts)

-

T7 RNA Polymerase

-

DNA Template (e.g., plasmid containing Luciferase gene under a T7 promoter)

-

This compound (stock solution of known concentration)

-

Positive Control Inhibitor (e.g., Cycloheximide)

-

Nuclease-free water

-

Luciferase Assay Reagent

-

Luminometer

-

96-well microplates (opaque, white for luminescence)

Experimental Workflow Diagram

Detailed Protocol

-

Preparation of Reagents:

-

Thaw all components of the rabbit reticulocyte lysate kit on ice.

-

Prepare a stock solution of this compound in nuclease-free water or a suitable solvent. Perform serial dilutions to create a range of concentrations to be tested.

-

Prepare a stock solution of the positive control inhibitor (e.g., Cycloheximide).

-

-

Reaction Setup (per 25 µL reaction in a 96-well plate):

-

Prepare a master mix containing:

-

12.5 µL Rabbit Reticulocyte Lysate

-

2.5 µL Reaction Buffer

-

1.0 µL T7 RNA Polymerase

-

Variable volume of nuclease-free water

-

-

To individual wells, add:

-

2.5 µL of the appropriate this compound dilution, positive control, or vehicle control (for 100% activity).

-

2.5 µL of the DNA template (e.g., 500 ng/µL).

-

20 µL of the master mix.

-

-

Mix gently by pipetting.

-

-

Incubation:

-

Seal the plate and incubate at 30°C for 90 minutes.

-

-

Detection:

-

Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

-

Add 25 µL of Luciferase Assay Reagent to each well.

-

Mix briefly and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from a no-template control) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_with_Inhibitor / Signal_without_Inhibitor))

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

This compound's Mechanism of Action: Signaling Pathway Diagram

This compound exerts its inhibitory effect by directly interfering with the catalytic activity of the ribosome. The following diagram illustrates the simplified pathway of protein synthesis and the point of inhibition by this compound.

References

Application of Mildiomycin as an Agricultural Fungicide for Powdery Mildew

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mildiomycin, a potent nucleoside antibiotic, for the control of powdery mildew in agricultural settings. This document outlines its mechanism of action, summarizes efficacy data, and provides detailed protocols for its experimental and practical application.

Introduction

This compound is a peptidyl nucleoside antibiotic produced by Streptoverticillium rimofaciens. It demonstrates strong and specific activity against a wide range of powdery mildew fungi (Erysiphales), making it a valuable tool for disease management in various crops. Its unique mode of action and efficacy against resistant strains highlight its potential as a key component in integrated pest management (IPM) programs. This compound exhibits both systemic and translaminar activity, allowing it to protect new growth and control existing infections.[1]

Mechanism of Action

This compound's primary mode of action is the inhibition of protein synthesis in fungal cells. It achieves this by specifically targeting and blocking the peptidyl-transferase center of the ribosome. This disruption of protein synthesis ultimately leads to the cessation of fungal growth and development. While this mechanism has been observed in eukaryotic cells, it is the basis of its fungicidal activity.[2]

Caption: Proposed mechanism of this compound action.

Efficacy Data

This compound has demonstrated significant efficacy against a broad spectrum of powdery mildew species on various host plants. The following tables summarize key quantitative data from available studies.

Table 1: General Efficacy of this compound against Powdery Mildew

| Concentration (ppm) | Target Pathogen | Host Plant | Efficacy | Reference |

| 80 | Powdery Mildew (various) | Various | Equivalent or superior to quinomethionate | [1] |

| 80 | Sphaerotheca fuliginea (benomyl-resistant) | Cucumber | Effective control | [1] |

Table 2: Comparative Efficacy of this compound Analogue (MIL-C) in Greenhouse and Field Trials

| Compound | EC90 (mg/L) - Greenhouse | Efficacy - Field (Cucumber & Pumpkin) | Reference |

| MIL-C | 52.89 | Better than MIL and triadimefon | [3] |

| This compound (MIL) | 153.22 | - | |

| Triadimefon | 288.90 | - |

Experimental Protocols

The following protocols are provided as a guide for researchers evaluating the efficacy of this compound against powdery mildew.

In Vitro Spore Germination and Mycelial Growth Inhibition Assay